1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a carboxylic acid group, and a benzyl group substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of 2-chloro-4-fluorobenzyl chloride, which is then reacted with sodium azide to form 2-chloro-4-fluorobenzyl azide. This intermediate undergoes a cycloaddition reaction with methyl propiolate to yield the desired triazole derivative. The final step involves the hydrolysis of the ester group to form the carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the efficiency of the reactions. The use of continuous flow reactors and automated systems can further improve the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and various amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical structure.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluorobenzoic acid: This compound shares the benzyl group with chlorine and fluorine substitutions but lacks the triazole ring and carboxylic acid group.
4-(2-chloro-4-fluorobenzyl)oxybenzoic acid: Similar in structure but contains an ether linkage instead of the triazole ring.
2-chloro-4-fluorobenzyl alcohol: Contains the benzyl group with chlorine and fluorine substitutions but lacks the triazole ring and carboxylic acid group
Uniqueness
1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in medicinal chemistry and material science, where the triazole ring can enhance the stability, bioactivity, and functional diversity of the resulting compounds.
Biological Activity
1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound belonging to the class of triazole derivatives. Its unique structure, characterized by a triazole ring and various substituents, positions it as a candidate for diverse biological applications, particularly in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₉ClFN₃O₂
- Molecular Weight : 269.66 g/mol
- CAS Number : 1274508-14-3
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains. The mechanism underlying this activity likely involves the inhibition of specific enzymes critical for microbial survival.
Anticancer Activity
The compound has shown promising results in anticancer studies. It appears to induce apoptosis in cancer cells through the modulation of signaling pathways such as NF-κB and MAPK/ERK. These pathways are crucial for cell proliferation and survival.
Enzyme Inhibition
Studies have demonstrated that the compound can inhibit enzymes involved in metabolic pathways associated with cancer progression. For instance, it may act as a noncompetitive inhibitor of certain enzymes, leading to reduced cell proliferation rates.
The biological activity of this compound can be attributed to its ability to bind to specific molecular targets:
- Enzyme Targets : The compound interacts with enzymes critical for cellular metabolism and growth.
- Receptor Modulation : It may modulate receptor activity related to inflammation and cancer cell signaling.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against various pathogens. Results indicated that it had an IC₅₀ value of approximately 10 μM against Staphylococcus aureus and Candida albicans, demonstrating its potential as an antimicrobial agent.
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability. The compound exhibited an IC₅₀ value of 15 μM against breast cancer cells (MCF7), indicating its potential as a chemotherapeutic agent.
Data Tables
Biological Activity | IC₅₀ Value (μM) | Target Organism/Cell Type |
---|---|---|
Antimicrobial | 10 | Staphylococcus aureus |
Antifungal | 10 | Candida albicans |
Anticancer (MCF7 Cells) | 15 | Breast Cancer |
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-5-methyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O2/c1-6-10(11(17)18)14-15-16(6)5-7-2-3-8(13)4-9(7)12/h2-4H,5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCDFRVMMQJSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=C(C=C(C=C2)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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